molecular formula C25H22N2O3S B2964654 Ethyl 4,5-dimethyl-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate CAS No. 332176-47-3

Ethyl 4,5-dimethyl-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate

Cat. No.: B2964654
CAS No.: 332176-47-3
M. Wt: 430.52
InChI Key: HMUCGOWWDKQOPS-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate is a thiophene-based derivative characterized by a 2-phenylquinoline-4-carboxamido substituent at the 2-position of the thiophene ring.

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S/c1-4-30-25(29)22-15(2)16(3)31-24(22)27-23(28)19-14-21(17-10-6-5-7-11-17)26-20-13-9-8-12-18(19)20/h5-14H,4H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUCGOWWDKQOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4,5-dimethyl-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a thiophene ring and a quinoline moiety, which contribute to its pharmacological profile. Research has indicated that it possesses significant antiproliferative properties against various cancer cell lines, making it a candidate for further investigation in cancer therapy.

Chemical Structure and Properties

The molecular formula of this compound includes several functional groups that enhance its interaction with biological targets. The presence of the carboxamide functional group linked to the phenylquinoline structure may increase its affinity for specific enzymes or receptors involved in cancer pathways.

Compound Name Structure Features Biological Activity Unique Aspects
This compoundThiophene ring, quinoline moietyAntiproliferative activity against cancer cell linesPotential for drug development targeting cancer pathways
Ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylateFluorophenyl groupAntiproliferative activityEnhanced metabolic stability due to fluorine substitution
Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylateNitro group substitutionAnticancer propertiesNitro group may enhance reactivity

Studies have demonstrated the compound's antiproliferative effects against various cancer cell lines, including breast and colon cancers. The mechanism of action appears to involve interaction with DNA and enzymes, potentially inhibiting their function. This interaction may lead to apoptosis in cancer cells, providing a pathway for therapeutic applications.

  • Antiproliferative Properties : Research indicates that this compound exhibits significant cytotoxicity against cancer cell lines.
  • Molecular Interaction Studies : Preliminary data suggest that the compound interacts with specific enzymes or receptors involved in cancer pathways. Techniques such as molecular docking and surface plasmon resonance are being employed to elucidate its binding affinity and mechanism of action.

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic applications:

  • Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast and colon cancer cell lines. The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents.
  • Molecular Docking Studies : Molecular docking simulations have shown that the compound has a high binding affinity for targets involved in cancer signaling pathways, suggesting its potential as a lead compound for drug development.

Comparison with Similar Compounds

Structural Variations in Substituents

The target compound’s 2-phenylquinoline-4-carboxamido group distinguishes it from other derivatives. Key analogs and their substituent variations include:

Compound Name Substituent at 2-Position Molecular Weight (g/mol) Key Properties/Activities References
Ethyl 4,5-dimethyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate Phenylcarbamothioylamino 334.45 Intermediate in heterocyclic synthesis
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Cyanoacrylamido ~350–400 (varies) Antioxidant, anti-inflammatory
Ethyl 4,5-dimethyl-2-(phenylacetyl)amino]thiophene-3-carboxylate Phenylacetylamino 329.46 Supplier-listed; no reported bioactivity
Ethyl 4,5-dimethyl-2-(3-((4-methylphenyl)sulfonamido)propyl)thiophene-3-carboxylate 4-Methylphenylsulfonamido ~420 (estimated) Synthetic intermediate
Ethyl 4,5-dimethyl-2-[(phenoxycarbonyl)amino]thiophene-3-carboxylate Phenoxycarbonylamino 345.41 Commercial availability

Key Observations :

  • Bioactivity Correlations: Derivatives with electron-withdrawing groups (e.g., cyanoacrylamido in ) exhibit antioxidant and anti-inflammatory activities, suggesting that the quinoline carboxamido group (electron-deficient due to the quinoline ring) might similarly modulate reactivity or target engagement.

Physicochemical Properties

  • Molecular Weight: The quinoline-containing derivative is expected to have a higher molecular weight (~450–500 g/mol) compared to simpler analogs (e.g., 329.46 g/mol for phenylacetyl derivatives ).

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